
Biological activity of 5,6-Dimethyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 5,6-Dimethyl-2-thiouracil

CAS No.: 28456-54-4

Cat. No.: B179397

Get Quote

An In-depth Technical Guide to the Biological Activity of 5,6-Dimethyl-2-thiouracil

Abstract
5,6-Dimethyl-2-thiouracil, a heterocyclic compound belonging to the thiouracil class of uracil

derivatives, serves as a pivotal molecule in medicinal chemistry. While its direct biological

activities are rooted in fundamental metabolic inhibition, its primary value lies in its role as a

versatile scaffold for the synthesis of derivatives with a broad spectrum of pharmacological

effects. This guide provides a comprehensive analysis of the known biological activities

associated with 5,6-Dimethyl-2-thiouracil and its analogues, focusing on the underlying

mechanisms of action, presenting detailed experimental protocols for evaluation, and

summarizing key quantitative data. We will explore its function as an enzyme inhibitor and

delve into the anticancer, antiviral, and antimicrobial properties of the chemical family it

represents.

Introduction: The Thiouracil Scaffold in Medicinal
Chemistry
The pyrimidine nucleus is a cornerstone of life, forming the basis of nucleic acids. Synthetic

analogues of these natural pyrimidines have become indispensable tools in chemotherapy and
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drug discovery.[1][2] The thiouracil scaffold, a modification of the uracil ring, is of particular

significance due to the wide range of biological activities its derivatives exhibit, including

antiviral, anticancer, and antimicrobial properties.[3][4][5] 5,6-Dimethyl-2-thiouracil (CAS:

28456-54-4) is a key member of this class, characterized by a thiol group at the C2 position

and methyl groups at the C5 and C6 positions of the pyrimidine ring.[6] While it is often utilized

as a heterocyclic building block for more complex molecules,[7][8][9] it possesses intrinsic

biological activity worthy of investigation.

Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is

essential for its application in experimental settings.

Property Value Reference

CAS Number 28456-54-4 [6][7]

Molecular Formula C₆H₈N₂OS [6][7]

Molecular Weight 156.2 g/mol [7][10]

Appearance White to off-white solid [6]

Melting Point 284-288 °C [8]

Solubility
Soluble in polar solvents like

DMF and DMSO
[6][7][9]

SMILES CC1=C(C)NC(=S)NC1=O [6][7]

InChI Key
MEAKRQUSGACTFV-

UHFFFAOYSA-N
[6][7]

Core Mechanism of Action: Inhibition of Pyrimidine
Synthesis
The most direct biological activity attributed to 5,6-Dimethyl-2-thiouracil is its ability to function

as an antimetabolite by targeting a critical step in nucleic acid synthesis.
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Dihydroorotate Dehydrogenase (DHODH) Inhibition
5,6-Dimethyl-2-thiouracil is characterized by its ability to inhibit the enzyme dihydroorotate

dehydrogenase (DHODH).[6] This enzyme is a crucial component of the de novo pyrimidine

synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This step is essential

for the production of uridine monophosphate (UMP), the precursor to all other pyrimidine

nucleotides (CTP, TTP, UTP) required for DNA and RNA synthesis.

By inhibiting DHODH, 5,6-Dimethyl-2-thiouracil effectively depletes the cellular pool of

pyrimidines, thereby halting nucleic acid synthesis and arresting cell proliferation.[6] This

mechanism is of significant interest for pharmacological research, particularly in therapeutic

areas targeting rapidly dividing cells, such as in cancer and certain autoimmune diseases.[6]

De Novo Pyrimidine Synthesis
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Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by 5,6-Dimethyl-2-thiouracil.

Pharmacological Applications of Thiouracil
Derivatives
While 5,6-Dimethyl-2-thiouracil has a defined mechanism, a vast body of research has

focused on using it as a starting material to synthesize derivatives with enhanced potency and

novel mechanisms of action across several therapeutic areas.

Anticancer Activity
Derivatives of 2-thiouracil are of significant interest for their cytotoxic effects against a range of

human cancer cell lines.[3][4]
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Mechanism of Action: The anticancer activity of these derivatives is often multifactorial. Studies

have shown that 2-thiouracil-5-sulfonamide derivatives can induce cell cycle arrest and

apoptosis.[1][11] Flow cytometry analysis of treated cancer cells revealed that these

compounds can halt the cell cycle at various phases (G1/S, S, or G2/M), preventing cells from

progressing towards mitosis.[11][12] This arrest is often mediated through the inhibition of

cyclin-dependent kinases (CDKs), such as CDK2A, which are master regulators of cell cycle

progression.[1][11] Molecular docking studies have further validated these findings by showing

that the derivatives can fit effectively into the active site of target kinases.[1][3]

Quantitative Data Summary: The efficacy of these compounds is typically quantified by their

half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit

50% of cancer cell growth.

Compound Class Cell Line IC₅₀ (µM) Reference

2-Thiouracil-5-

sulfonamide (6e)
MCF-7 (Breast) 1.03 [1][12]

2-Thiouracil-5-

sulfonamide (6e)
HT-29 (Colon) 1.08 [1][12]

2-Thiouracil-5-

sulfonamide (6e)
HepG2 (Liver) 3.31 [1][12]

2-Thiouracil

Sulfonamide (9)
CaCo-2 (Colon) 2.82 (µg/mL) [3]

5,5'-

(arylmethylene)bis(thi

ouracil) (5m)

HepG2 (Liver) 3.3 [13]

Note: Direct comparison between studies may be limited by different units (µM vs. µg/mL) and

experimental conditions.
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Caption: Cell cycle phases and points of arrest induced by 2-thiouracil derivatives.

Antiviral Activity
5,6-Dimethyl-2-thiouracil is a documented precursor in the synthesis of novel pyrimidinone

derivatives with anti-HIV-1 activity.[7][8] This highlights its role as a scaffold for developing non-

nucleoside reverse transcriptase inhibitors (NNRTIs). The broader class of thiouracil derivatives
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has also been investigated for activity against other viruses, including Hepatitis B Virus (HBV)

and Human Cytomegalovirus (HCMV).[14][15]

The primary method for assessing antiviral efficacy is the plaque reduction assay, which

measures the ability of a compound to inhibit virus-induced cell death.[14]

Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal properties of thiouracil

derivatives.[5][16][17] These compounds have shown activity against both Gram-positive (e.g.,

S. aureus, B. subtilis) and Gram-negative bacteria, as well as fungi like C. albicans.[5][18]

A key strategy for enhancing antimicrobial potency involves the synthesis of metal complexes.

The chelation of thiouracil derivatives with metal ions such as copper (II) or palladium (II) can

significantly improve their biological activity, potentially by facilitating entry into the microbial

cell.[19][20]

Key Experimental Protocols
The following protocols are representative of the standard methodologies used to assess the

biological activities described. The rationale behind key steps is provided to ensure

experimental integrity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT
Assay)
Objective: To determine the concentration of a thiouracil derivative that inhibits cell growth by

50% (IC₅₀).

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular

oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The

amount of formazan produced is directly proportional to the number of living cells.

Methodology:
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Cell Seeding: Plate human cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density

of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours

at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a

series of 2-fold serial dilutions in culture medium. Remove the old medium from the wells

and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO

and a medium-only control).

Incubation: Incubate the plate for 48-72 hours under the same conditions. The incubation

time is critical as it must be long enough for the compound to exert its effect but not so long

that control cells become over-confluent.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours. This allows for the conversion of MTT to formazan in viable cells.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure

complete dissolution.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of viability against the log of the compound concentration

and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth
Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, defined as

the lowest concentration that prevents visible growth of a microorganism.

Principle: This method tests the susceptibility of a microorganism to serial dilutions of an

antimicrobial agent in a liquid medium.

Methodology:
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Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight.

Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of

approximately 5 x 10⁵ colony-forming units (CFU)/mL.

Compound Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of

the test compound stock solution (e.g., 256 µg/mL in DMSO/MHB) to the first column of

wells. Perform 2-fold serial dilutions across the plate by transferring 50 µL from one column

to the next.

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final

volume to 100 µL. Include a positive control (inoculum, no compound) and a negative control

(broth only).

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is visually determined as the lowest concentration of the

compound in which there is no visible turbidity (growth). This can be confirmed by measuring

the optical density (OD) at 600 nm.

Caption: General workflow for in vitro anticancer and antimicrobial screening.

Conclusion and Future Directions
5,6-Dimethyl-2-thiouracil is a molecule with a dual identity in drug discovery. It is an active

antimetabolite through its inhibition of dihydroorotate dehydrogenase, a mechanism with clear

potential in oncology and immunology. Concurrently, it serves as an exceptionally valuable and

versatile chemical scaffold. Research has unequivocally demonstrated that derivatives

synthesized from this core structure possess potent and diverse biological activities, including

anticancer, antiviral, and antimicrobial effects, often through distinct mechanisms like kinase

inhibition and cell cycle disruption.

Future research should focus on several key areas:

Pharmacokinetic Studies: While in vitro efficacy is established for many derivatives, in vivo

pharmacokinetic and toxicity studies are necessary to translate these findings into viable

therapeutic candidates.
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Mechanism Elucidation: For derivatives with promising activity, further investigation is

needed to precisely identify their molecular targets and signaling pathways.

Structure-Activity Relationship (SAR): A systematic exploration of substitutions on the

thiouracil ring will enable the rational design of new analogues with improved potency,

selectivity, and drug-like properties.

Combination Therapies: The potential of these compounds to be used in combination with

existing chemotherapeutic agents to overcome drug resistance or achieve synergistic effects

should be explored.

The continued investigation of 5,6-Dimethyl-2-thiouracil and its chemical space holds

significant promise for the development of novel therapeutic agents to address unmet medical

needs.
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